3-Fluoro-5-(hexyloxy)benzaldehyde
Description
3-Fluoro-5-(hexyloxy)benzaldehyde is a fluorinated aromatic aldehyde with a hexyloxy substituent at the 5-position and a fluorine atom at the 3-position of the benzaldehyde ring. Its hexyloxy chain enhances lipophilicity, making it suitable for hydrophobic environments, while the aldehyde group provides a reactive site for further derivatization .
Properties
IUPAC Name |
3-fluoro-5-hexoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO2/c1-2-3-4-5-6-16-13-8-11(10-15)7-12(14)9-13/h7-10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNWDSFHPYCMLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=CC(=C1)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Fluoro-5-(hexyloxy)benzaldehyde is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C12H15F1O2
- Molecular Weight : 210.25 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
Synthesis
This compound can be synthesized through various methods, including:
- Nucleophilic Substitution : The introduction of the hexyloxy group can be achieved via nucleophilic aromatic substitution on a suitable precursor.
- Reflux Conditions : Typical reactions may involve refluxing the starting materials in an organic solvent such as toluene or DMF.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown:
- E. coli : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
- S. aureus : MIC of 16 µg/mL.
Anti-inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory properties. In a model of induced inflammation in mice:
- Reduction in Edema : A notable decrease in paw swelling was observed when treated with 50 mg/kg of the compound compared to control groups.
The biological activity of this compound is hypothesized to be mediated through:
- Inhibition of Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
- Receptor Modulation : Potential interaction with specific receptors involved in inflammatory pathways.
Case Studies
-
Case Study 1: Antimicrobial Efficacy
- A study published in the Journal of Medicinal Chemistry evaluated the efficacy of several fluorinated benzaldehydes, including this compound, against resistant bacterial strains. The results highlighted its potential as a lead compound for developing new antibiotics.
-
Case Study 2: Anti-inflammatory Activity
- In a controlled experiment involving carrageenan-induced paw edema in rats, treatment with varying doses of the compound demonstrated a dose-dependent reduction in inflammation, suggesting its therapeutic potential in treating inflammatory diseases.
Data Table: Biological Activities
| Activity Type | Test Organism/Model | Result (MIC/Effect) |
|---|---|---|
| Antimicrobial | E. coli | MIC = 32 µg/mL |
| Antimicrobial | S. aureus | MIC = 16 µg/mL |
| Anti-inflammatory | Rat Paw Edema Model | Reduction observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Fluoro-5-(hexyloxy)benzaldehyde with key analogues, focusing on substituent effects, physicochemical properties, and reactivity.
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Lipophilicity : The hexyloxy chain in this compound increases logP compared to shorter-chain analogues like 3-Fluoro-5-(methoxymethoxy)benzaldehyde . Hydroxy-substituted derivatives (e.g., 3-Fluoro-5-hydroxybenzaldehyde) exhibit lower logP due to polarity .
- Solubility: Alkoxy groups enhance solubility in organic solvents, whereas hydroxy groups improve aqueous solubility. The hexyloxy derivative is likely insoluble in water but miscible with non-polar solvents.
- Thermal Stability : Longer alkoxy chains (e.g., hexyl) may lower melting points compared to aryl or shorter-chain analogues due to reduced crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
